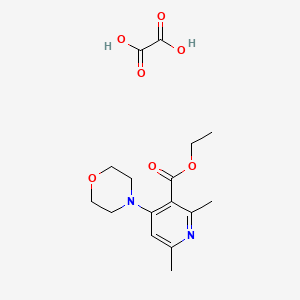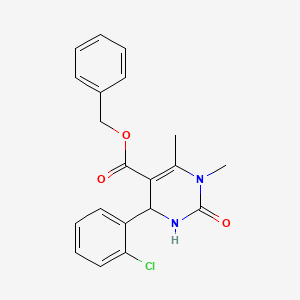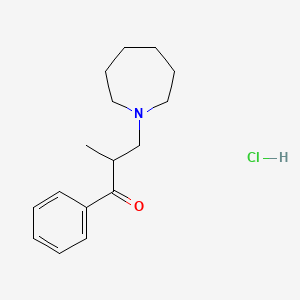
N-allyl-1-(2-methylbenzyl)-N-2-propyn-1-yl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-1-(2-methylbenzyl)-N-2-propyn-1-yl-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as AMPTA and is synthesized using a specific method that involves several steps. The purpose of
Applications De Recherche Scientifique
AMPTA has been investigated for its potential applications in various fields, including medicinal chemistry, chemical biology, and materials science. In medicinal chemistry, AMPTA has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. In chemical biology, AMPTA has been used as a tool to study protein-protein interactions and has been shown to be effective in disrupting these interactions. In materials science, AMPTA has been used as a building block for the synthesis of new materials with unique properties.
Mécanisme D'action
The mechanism of action of AMPTA is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins. In cancer cells, AMPTA has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. In chemical biology, AMPTA has been shown to disrupt protein-protein interactions by binding to specific sites on the protein surface.
Biochemical and Physiological Effects:
AMPTA has been shown to have several biochemical and physiological effects, including the inhibition of HDAC activity, the disruption of protein-protein interactions, and the induction of apoptosis in cancer cells. In addition, AMPTA has been shown to have anti-inflammatory properties and has been investigated for its potential use in treating inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
AMPTA has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on AMPTA, including the investigation of its potential use in treating other diseases, such as Alzheimer's and Parkinson's, the development of new materials using AMPTA as a building block, and the optimization of its synthesis method to improve its yield and purity. Additionally, further research is needed to fully understand its mechanism of action and to identify potential side effects.
In conclusion, N-allyl-1-(2-methylbenzyl)-N-2-propyn-1-yl-1H-1,2,3-triazole-4-carboxamide or AMPTA is a chemical compound that has shown promising results in various scientific research applications. Its ease of synthesis, stability, and versatility make it a valuable tool for researchers in different fields. However, further research is needed to fully understand its mechanism of action and to identify potential side effects.
Méthodes De Synthèse
The synthesis of AMPTA involves several steps that require specific reagents and equipment. The first step involves the reaction of N-allyl-N-propargylamine with 2-methylbenzyl chloride in the presence of sodium hydride. This reaction produces N-allyl-1-(2-methylbenzyl)-N-2-propyn-1-ylamine, which is then reacted with triazole-4-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The final product is obtained after purification using column chromatography.
Propriétés
IUPAC Name |
1-[(2-methylphenyl)methyl]-N-prop-2-enyl-N-prop-2-ynyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-4-10-20(11-5-2)17(22)16-13-21(19-18-16)12-15-9-7-6-8-14(15)3/h1,5-9,13H,2,10-12H2,3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTAXTGDVMOASF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(N=N2)C(=O)N(CC=C)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-fluorophenyl)-2-[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]-1(2H)-phthalazinone](/img/structure/B5126035.png)

![methyl 2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate](/img/structure/B5126064.png)
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-(5-quinolinylmethyl)-4-piperidinol](/img/structure/B5126069.png)



![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5126110.png)

![N~3~-acetyl-N~1~-cyclopentyl-N~1~-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-beta-alaninamide](/img/structure/B5126119.png)
![5-bromo-2-[(3-propoxybenzoyl)amino]benzoic acid](/img/structure/B5126125.png)


![N-(4-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycine](/img/structure/B5126149.png)